molecular formula C16H23N3O2 B2889735 Cyclohex-3-en-1-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone CAS No. 2034244-68-1

Cyclohex-3-en-1-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2889735
CAS No.: 2034244-68-1
M. Wt: 289.379
InChI Key: GUXSVXBSJFMASA-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is a piperazine-based methanone derivative featuring a cyclohexenyl group and a 5-methylisoxazole substituent.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-13-15(11-17-21-13)12-18-7-9-19(10-8-18)16(20)14-5-3-2-4-6-14/h2-3,11,14H,4-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXSVXBSJFMASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohex-3-en-1-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

This compound features a cyclohexene ring, a piperazine moiety, and a 5-methylisoxazole group, which contribute to its pharmacological properties.

Mechanisms of Biological Activity

  • Antitumor Activity : Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. The presence of the piperazine ring is often associated with enhanced interaction with biological targets involved in cancer proliferation pathways. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar effects .
  • Antibacterial and Antifungal Properties : Compounds containing isoxazole rings are known for their antibacterial and antifungal activities. Studies have demonstrated that such compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .
  • Cytotoxic Effects : The cytotoxicity of this compound has been evaluated through various in vitro assays. The results indicate that it can induce apoptosis in cancer cells, which is a desirable property for anticancer agents .

Table 1: Biological Activity Overview

Activity TypeMechanismReference
AntitumorInhibition of tumor cell proliferation
AntibacterialDisruption of bacterial cell wall synthesis
AntifungalInhibition of fungal growth
CytotoxicInduction of apoptosis

Recent Research Highlights

  • Antitumor Studies : A study published in 2011 synthesized various piperazine derivatives and evaluated their antitumor activity against several cancer cell lines. The findings suggested that modifications to the piperazine structure could enhance cytotoxic effects significantly .
  • Antimicrobial Screening : Another research effort focused on the antimicrobial properties of isoxazole derivatives, showing promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. This supports the potential application of this compound in treating infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity on Piperazine Methanones

The piperazine methanone scaffold is a common framework in medicinal chemistry. Below is a comparison with key analogs from the evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Substituent on Piperazine Molecular Formula Molecular Weight Key Spectral Data (e.g., IR, NMR) Melting Point (°C) Yield (%)
Target Compound 5-methylisoxazol-4-ylmethyl C₁₇H₂₃N₃O₂ 301.39* Not reported N/A N/A
(4-Benzhydrylpiperazin-1-yl)(...)methanone (6d–g) Sulfamoylaminophenylsulfonylpiperidinyl Varies ~600–650 ¹H/¹³C/¹⁹F NMR, MS 132–230 45–72
Compound 11h (J. Braz. Chem. Soc., 2014) 4-Chloro-2-(trifluoromethyl)phenyl C₂₂H₂₁ClF₃N₄O₃S 529.94 IR (C=O: 1635 cm⁻¹; S=O: 1308 cm⁻¹) Not reported Not reported
C22H31N3O6S () Thiazol-2-yloxy-bipiperidinyl C₂₂H₃₁N₃O₆S 465.6 Smiles: O=C(C1CC=CCC1)N1CCC(...)CC1 N/A N/A

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 5-methylisoxazole group is less polar than the sulfamoyl or sulfonyl groups in and analogs, suggesting higher membrane permeability .

Spectral Characterization :

  • Analogs with sulfonamide/sulfonyl groups (e.g., 6d–g, 11h) exhibit distinct IR peaks for C=O and S=O bonds, which are absent in the target compound .
  • ¹H NMR data for compounds show aromatic proton resonances (δ 7.50–8.30 ppm), whereas the cyclohexenyl group in the target compound would display aliphatic and olefinic signals .

Synthetic Yields: Piperazine methanones with bulky substituents (e.g., benzhydryl in ) show moderate yields (45–72%), likely due to steric hindrance during coupling reactions . The target compound’s synthesis may face similar challenges.

Research Implications

  • Pharmacological Potential: The 5-methylisoxazole group in the target compound is structurally akin to bioisosteres used in kinase inhibitors, suggesting possible therapeutic applications .
  • Metabolic Stability : Cyclohexenyl groups often improve metabolic stability compared to aromatic rings, as seen in ’s bipiperidinyl analog .

Q & A

Basic: What synthetic routes are recommended for Cyclohex-3-en-1-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone, and what key reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving:

  • Coupling reactions (e.g., amide bond formation between piperazine and cyclohexene carbonyl precursors) under inert atmospheres to prevent oxidation .
  • Substitution reactions to introduce the 5-methylisoxazole moiety, often requiring catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance efficiency .
  • Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to optimize intermediate stability .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Critical parameters affecting yield include stoichiometric ratios of reactants, reaction time, and moisture control to avoid side reactions .

Advanced: How can researchers resolve discrepancies in biological activity data across different assays?

Contradictory results may arise from:

  • Assay-specific variables : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound concentrations .
  • Solubility limitations : Use co-solvents (e.g., DMSO) at non-toxic concentrations (<0.1%) to ensure consistent bioavailability .
  • Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity, functional assays for downstream signaling) .
  • Data normalization : Include internal controls (e.g., reference inhibitors) and statistical analysis (e.g., ANOVA) to account for inter-experimental variability .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., cyclohexene protons at δ 5.5–6.0 ppm, piperazine N-CH2 at δ 2.5–3.5 ppm) and confirm connectivity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 345.192) and fragments (e.g., loss of isoxazole moiety) .
  • IR spectroscopy : Detects carbonyl stretches (~1650–1700 cm⁻¹) and isoxazole ring vibrations (~1500 cm⁻¹) .

Advanced: What strategies improve solubility and bioavailability without altering the core pharmacophore?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility, which are cleaved in vivo .
  • Salt formation : Use hydrochloride or mesylate salts to improve dissolution rates .
  • Co-solvent systems : Combine PEG-400 or cyclodextrins with aqueous buffers for in vitro assays .
  • Structural analogs : Replace the cyclohexene ring with a more polar heterocycle (e.g., tetrahydropyran) while retaining piperazine-isoxazole interactions .

Basic: What parameters are critical during synthesis scale-up from milligram to gram quantities?

  • Exothermic control : Use jacketed reactors to maintain temperatures during exothermic steps (e.g., coupling reactions) .
  • Catalyst recycling : Optimize Pd-based catalysts for Suzuki-Miyaura reactions to reduce costs .
  • Purification scalability : Replace column chromatography with crystallization or centrifugal partitioning chromatography .
  • Quality control : Implement inline HPLC (C18 column, acetonitrile/water gradient) to monitor purity at each step .

Advanced: How can computational methods predict binding affinity with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases), focusing on the piperazine and isoxazole moieties as key pharmacophores .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR modeling : Corrogate electronic (e.g., LogP) and steric descriptors (e.g., polar surface area) with experimental IC50 values .

Basic: What stability issues arise under different storage conditions, and how are they mitigated?

  • Thermal degradation : DSC analysis shows decomposition above 150°C; store at –20°C in amber vials .
  • Hydrolysis susceptibility : The carbonyl group may degrade in humid environments; use desiccants and inert gas (N2) purging .
  • Light sensitivity : UV irradiation causes isomerization of the cyclohexene ring; store in dark conditions .

Advanced: How can contradictory SAR data be validated experimentally?

  • Mutagenesis studies : Knock out putative binding residues in the target protein and retest activity .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify binding modes .
  • Dose-response curves : Use Hill slope analysis to distinguish between allosteric vs. orthosteric mechanisms .

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